molecular formula C18H21FN2O2S B11332750 2-(4-fluorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(4-fluorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11332750
M. Wt: 348.4 g/mol
InChI Key: XTKDDLBUCGBNRM-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound characterized by the presence of a fluorophenoxy group, a pyrrolidinyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the 4-fluorophenoxy intermediate.

    Introduction of the Pyrrolidinyl Group: The next step involves the reaction of the fluorophenoxy intermediate with a pyrrolidine derivative under basic conditions to introduce the pyrrolidinyl group.

    Attachment of the Thiophenyl Group: The final step involves the coupling of the pyrrolidinyl intermediate with a thiophenyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study the interactions of fluorophenoxy and thiophenyl groups with biological macromolecules. It can also be used in the development of new biochemical assays.

Medicine

In medicinal chemistry, 2-(4-fluorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide may be investigated for its potential pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenoxy group could enhance its binding affinity and specificity, while the pyrrolidinyl and thiophenyl groups might contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 2-(4-fluorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly influence the electronic properties of a molecule, potentially enhancing its biological activity and stability. This makes the compound particularly interesting for further research and development.

Properties

Molecular Formula

C18H21FN2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C18H21FN2O2S/c19-14-5-7-15(8-6-14)23-13-18(22)20-12-16(17-4-3-11-24-17)21-9-1-2-10-21/h3-8,11,16H,1-2,9-10,12-13H2,(H,20,22)

InChI Key

XTKDDLBUCGBNRM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CS3

Origin of Product

United States

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